4-Nitrodiphenylamine CAS number 836-30-6
4-Nitrodiphenylamine CAS number 836-30-6
An In-depth Technical Guide on 4-Nitrodiphenylamine (CAS: 836-30-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrodiphenylamine (4-NDPA), a significant chemical intermediate. The information presented herein is intended to support research, development, and safety management related to this compound.
Chemical and Physical Properties
4-Nitrodiphenylamine, with the chemical formula C₁₂H₁₀N₂O₂, is an organic compound that appears as a yellow to orange crystalline solid.[1][2] It is a derivative of diphenylamine (B1679370) with a nitro group substituted at the 4-position of one phenyl ring.[3] The compound darkens upon exposure to light and is stable under normal storage conditions.[4][5]
Table 1: Chemical and Physical Properties of 4-Nitrodiphenylamine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 836-30-6 | [3][6][7] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3][7][8] |
| Molecular Weight | 214.22 g/mol | [3][4][8] |
| Appearance | Yellow to orange needles, crystals, or powder | [1][2][4][6] |
| Melting Point | 132-135 °C | [1][6][8][9] |
| Boiling Point | 211 °C at 30 mm Hg | [4] |
| Solubility | Insoluble in water; very soluble in alcohol and acetic acid. Soluble in DMSO (≥10 mg/ml) and sparingly soluble in ethanol (B145695) (1-10 mg/ml). | [4][5][6][7] |
| Vapor Pressure | 1.66 x 10⁻⁵ mm Hg (negligible at 25°C) | [4][6][10] |
| Octanol/Water Partition Coefficient (log Pow) | 3.82 | [4][6] |
| Flash Point | 190 °C (open cup) | [6] |
| Stability | Stable at room temperature in closed containers. Decomposes on heating, producing toxic fumes of nitrogen oxides. |[5][11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Nitrodiphenylamine. Key spectral data are summarized below.
Table 2: Spectroscopic Data for 4-Nitrodiphenylamine
| Technique | Data Highlights | Source(s) |
|---|---|---|
| ¹H NMR | In CDCl₃ (89.56 MHz), shifts at δ (ppm): 8.082, 7.50-7.03, 6.933, 6.50. In DMSO-d₆, shifts at δ (ppm): 9.28, 8.091, 7.37, 7.26, 7.09, 7.08. | [12] |
| ¹³C NMR | Spectra available for the 4-Nitro-diphenylamine anion in DMSO. | [13] |
| IR Spectroscopy | Max absorption (Alcohol) at 228 nm, 258 nm, 391 nm. Sadtler Reference Spectra are available. | [5][14] |
| Mass Spectrometry | Molecular Ion Peak (m/z): 214. GC-MS and LC-MS data are available in public databases. |[4] |
Synthesis and Purification
4-Nitrodiphenylamine is primarily synthesized through cross-coupling reactions. The Ullmann condensation (also referred to as the Goldberg reaction for C-N coupling) is a classical method.
Experimental Protocols
Protocol 3.1: Synthesis via Ullmann Condensation (Goldberg Reaction)
This protocol is a generalized procedure based on the principles of the Ullmann condensation for C-N bond formation.[15][16]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloronitrobenzene (1 equivalent), aniline (B41778) (1-1.2 equivalents), a copper catalyst such as copper(I) iodide (CuI, ~5-10 mol%), a ligand like 1,10-phenanthroline (B135089) or an N,N'-dimethylethylenediamine (~10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add a high-boiling polar solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), via syringe.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 210°C.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified.
Protocol 3.2: Synthesis from Carbanilide (B493258) and Nitrobenzene (B124822)
A patented method describes the reaction of carbanilide with nitrobenzene in the presence of a base.[17]
-
Reaction: Carbanilide is reacted with nitrobenzene in a suitable solvent in the presence of a base (e.g., alkali metal hydroxides).[17]
-
Aniline Addition: Aniline is added to the mixture, which can regenerate some of the carbanilide starting material, allowing for a continuous process.[17]
-
Conditions: The reaction is typically performed at 50-80°C under a nitrogen or oxygen atmosphere.[17]
-
Yield: This process is reported to produce 4-NDPA and 4-nitrosodiphenylamine (B86041) in high yield and selectivity.[17]
Protocol 3.3: Purification by Crystallization
-
Dissolve the crude 4-Nitrodiphenylamine in hot ethanol or aqueous ethanol.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the resulting yellow needles by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
-
For higher purity, the product can be sublimated in vacuo.[1]
Applications
4-Nitrodiphenylamine is not typically an end-product but serves as a crucial intermediate in the synthesis of other valuable chemicals.
-
Rubber Antioxidants: It is a key intermediate in the production of p-phenylenediamine-based antioxidants and antiozonants, such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), which are essential for protecting rubber from degradation.[2][7]
-
Dye Intermediate: 4-NDPA is used in the synthesis of various dyes and pigments.[3][5][18]
-
Stabilizers: It finds use as a stabilizer for propellants and explosives.[1][9]
-
Research Applications: In environmental science, it is used to study the anaerobic degradation of nitroaromatic compounds.[1][3] It has also been identified as a component of gunshot residue, making it relevant in forensic analysis.[7]
Toxicology and Safety
Understanding the toxicological profile of 4-Nitrodiphenylamine is critical for ensuring safe handling and for assessing its potential impact in drug development contexts, especially if it appears as an impurity or metabolite.
The primary acute health hazard associated with 4-NDPA is methemoglobinemia .[6][19][20] The substance can be absorbed into the body through inhalation of its dust or by ingestion.[6] This leads to the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.
Symptoms of Exposure:
-
Inhalation/Ingestion: Blue lips, fingernails, and skin (cyanosis), headache, dizziness, confusion, nausea, convulsions, and unconsciousness.[6][19]
-
Skin/Eye Contact: Causes skin and eye irritation.[9]
The effects, particularly methemoglobinemia, may be delayed, and medical observation is indicated following significant exposure.[6]
Table 3: Toxicological and Safety Data for 4-Nitrodiphenylamine
| Parameter | Value / Information | Source(s) |
|---|---|---|
| GHS Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [9] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |
| Signal Word | Warning | [9] |
| Acute Toxicity (Oral) | LD50 (rat): >7940 mg/kg | [20] |
| Primary Hazard | Formation of methemoglobin | [6][10][19] |
| Environmental Hazard | Very toxic to aquatic organisms with long-lasting effects. | [6] |
Safety and Handling
-
Engineering Controls: Use local exhaust ventilation to control dust.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and respiratory protection (e.g., N95 dust mask).[9][11]
-
Handling: Avoid generating dust. Wash thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, separated from strong oxidants and strong bases.[6][19]
-
Spills: Sweep up spilled substance into covered containers. If appropriate, moisten first to prevent dusting. Use proper PPE and avoid letting the chemical enter the environment.[6][11]
References
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- 4. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. ICSC 0804 - 4-NITRO-N-PHENYLBENZENAMINE [chemicalsafety.ilo.org]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 4-Nitrodiphenylamine(836-30-6) 1H NMR [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Benzenamine, 4-nitro-N-phenyl- [webbook.nist.gov]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. US6137010A - Method for preparing 4-nitrodiphenylamine and 4-nitrosodiphenylamine from carbanilide - Google Patents [patents.google.com]
- 18. Dyes Intermediate Manufacturer,Dyes Intermediate Supplier,Exporter [meghadyes.com]
- 19. 4-Nitrodiphenylamine(836-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
